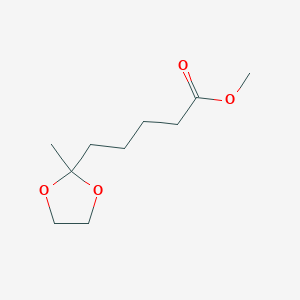
Methyl 5-(2-methyl-1,3-dioxolan-2-yl)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(2-methyl-1,3-dioxolan-2-yl)pentanoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-methyl-1,3-dioxolan-2-yl)pentanoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the mixture under reflux to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The raw materials are mixed in the appropriate ratios, and the reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(2-methyl-1,3-dioxolan-2-yl)pentanoate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, heat.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperature.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, and sometimes heat.
Major Products Formed
Hydrolysis: Carboxylic acid and methanol.
Reduction: Alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-(2-methyl-1,3-dioxolan-2-yl)pentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 5-(2-methyl-1,3-dioxolan-2-yl)pentanoate depends on the specific reaction or applicationThe dioxolane ring can also participate in ring-opening reactions, leading to the formation of various products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Methyl 5-(2-methyl-1,3-dioxolan-2-yl)pentanoate is unique due to its specific structure, which includes a pentanoic acid esterified with a dioxolane ring. This structure imparts unique chemical properties and reactivity compared to other similar compounds. The presence of the dioxolane ring makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C10H18O4 |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
methyl 5-(2-methyl-1,3-dioxolan-2-yl)pentanoate |
InChI |
InChI=1S/C10H18O4/c1-10(13-7-8-14-10)6-4-3-5-9(11)12-2/h3-8H2,1-2H3 |
Clé InChI |
NSNPSDBQQPJHNC-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCO1)CCCCC(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(1-Cyclopentylpiperidin-4-yl)oxy]aniline](/img/structure/B8378505.png)
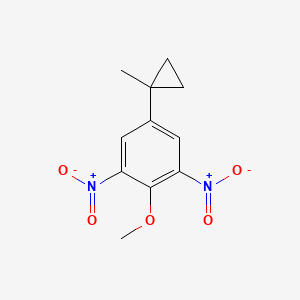

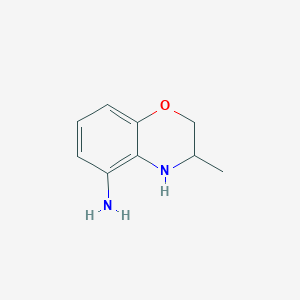
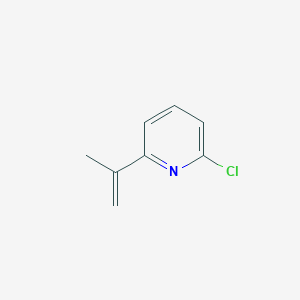
![3-(Dibromovinyl)-7-methylbenzo[b]thiophene](/img/structure/B8378543.png)
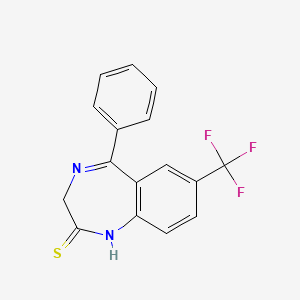
![8-(1,3-Thiazol-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B8378550.png)
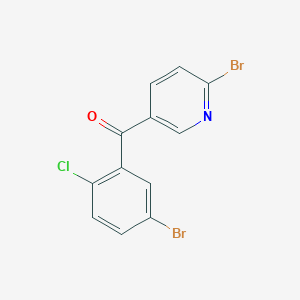

![3-[(Hexylamino)carbonyl]pyrrolidine](/img/structure/B8378596.png)

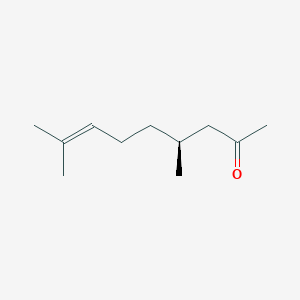
![5-benzyl-2-chloro-4-(2,6-dimethyl-4-nitrophenoxy)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B8378613.png)
